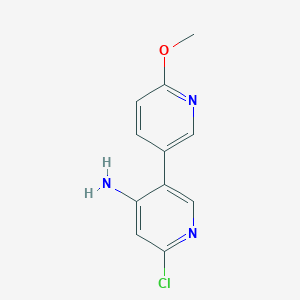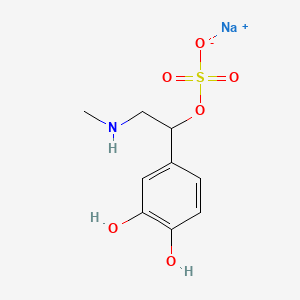
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate is a chemical compound with significant importance in various scientific fields It is known for its unique chemical structure, which includes a dihydroxyphenyl group, a methylamino group, and a sulfate group
Vorbereitungsmethoden
The synthesis of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves several steps. One common method includes the reaction of 3,4-dihydroxyphenylacetic acid with methylamine under specific conditions to form the intermediate product. This intermediate is then reacted with sulfuric acid to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Analyse Chemischer Reaktionen
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The methylamino group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, catechols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The methylamino group can influence neurotransmitter release and uptake, affecting neuronal signaling. The sulfate group can enhance the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Sodium 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethyl Sulfate can be compared with similar compounds such as:
Dopamine: Shares the dihydroxyphenyl and methylamino groups but lacks the sulfate group.
Norepinephrine: Similar structure but with a hydroxyl group instead of a sulfate group.
Epinephrine: Contains an additional methyl group compared to norepinephrine. The uniqueness of this compound lies in its sulfate group, which enhances its solubility and stability, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C9H12NNaO6S |
|---|---|
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
sodium;[1-(3,4-dihydroxyphenyl)-2-(methylamino)ethyl] sulfate |
InChI |
InChI=1S/C9H13NO6S.Na/c1-10-5-9(16-17(13,14)15)6-2-3-7(11)8(12)4-6;/h2-4,9-12H,5H2,1H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
LWHFQCRLFDPFMQ-UHFFFAOYSA-M |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)O)O)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



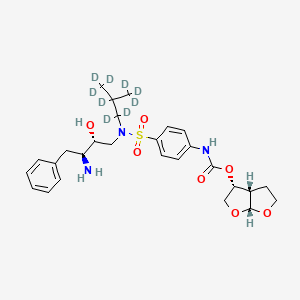
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)

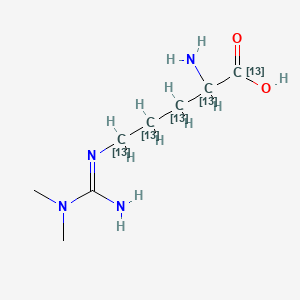

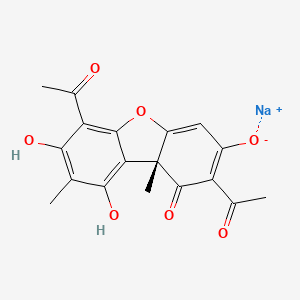

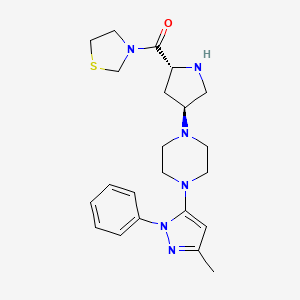
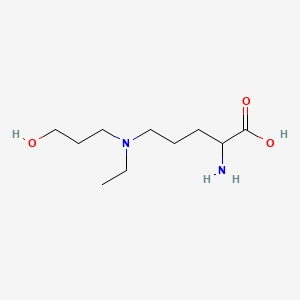
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
